molecular formula C20H22N6O2S2 B6419150 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 501352-36-9

7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B6419150
CAS No.: 501352-36-9
M. Wt: 442.6 g/mol
InChI Key: VXDCQJARUVZUSX-UHFFFAOYSA-N
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Description

7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound that features a unique combination of benzothiazole, pyrrolidine, and purine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with chloroethyl derivatives to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the purine and benzothiazole rings.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the purine ring can lead to dihydropurine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound has shown potential as an anti-inflammatory agent. Studies have demonstrated its ability to inhibit cyclooxygenase enzymes, which are involved in the inflammatory response .

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of inflammatory diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione involves its interaction with molecular targets such as cyclooxygenase enzymes. By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

Uniqueness

Compared to these similar compounds, 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione features a unique combination of functional groups that enhance its biological activity and potential applications. Its structure allows for specific interactions with molecular targets, making it a valuable compound in scientific research and drug development.

Biological Activity

7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features include a purine core and various substituents that may confer diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C24H24N6O2S2C_{24}H_{24}N_{6}O_{2}S_{2} with a molecular weight of approximately 492.6 g/mol. The IUPAC name is 7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-[benzyl(methyl)amino]-1,3-dimethylpurine-2,6-dione. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC24H24N6O2S2
Molecular Weight492.6 g/mol
IUPAC Name7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-[benzyl(methyl)amino]-1,3-dimethylpurine-2,6-dione
InChI KeyBIOKPKRRIMPTRJ-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. Research indicates that it may inhibit cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators. This mechanism suggests potential anti-inflammatory properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrrolidine compounds exhibit notable antibacterial and antifungal properties. For instance, similar compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating significant antimicrobial potential .

BacteriaMIC (µg/mL)
Bacillus subtilis75
Enterococcus faecalis125
Escherichia coli<125
Pseudomonas aeruginosa150

These findings suggest that this compound could be an effective candidate for developing new antimicrobial therapies.

Anti-inflammatory Effects

The compound's ability to inhibit cyclooxygenase enzymes positions it as a potential anti-inflammatory agent. By modulating inflammatory pathways, it may provide therapeutic benefits in conditions characterized by chronic inflammation.

Case Studies

Several studies have explored the biological activities of compounds structurally related to this compound:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various pyrrolidine derivatives against a range of pathogens. The results indicated that compounds with similar structures exhibited MIC values comparable to known antibiotics .
  • Anti-inflammatory Mechanism : Research focused on the interaction between similar purine derivatives and cyclooxygenase enzymes demonstrated significant inhibition rates, suggesting potential applications in treating inflammatory diseases.

Properties

IUPAC Name

7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethyl-8-pyrrolidin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O2S2/c1-23-16-15(17(27)24(2)20(23)28)26(18(22-16)25-9-5-6-10-25)11-12-29-19-21-13-7-3-4-8-14(13)30-19/h3-4,7-8H,5-6,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXDCQJARUVZUSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCC3)CCSC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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